molecular formula C24H32O6 B1667589 Arenobufagin CAS No. 464-74-4

Arenobufagin

Cat. No.: B1667589
CAS No.: 464-74-4
M. Wt: 416.5 g/mol
InChI Key: JGDCRWYOMWSTFC-AZGSIFHYSA-N
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Description

Arenobufagin is a bufadienolide compound derived from toad venom, a traditional Chinese medicine known as Chan Su or Cinobufacini. Structurally, it consists of a steroid nucleus with a six-membered lactone ring at the C-17 position (Figure 1A, ). Its chemical formula is C₂₄H₃₂O₆, and it is characterized by hydroxyl groups at positions 3, 11, and 14, which contribute to its bioactivity .

This compound exhibits potent anticancer properties, particularly against non-small-cell lung cancer (NSCLC), pancreatic cancer, glioblastoma, and breast cancer. Its mechanisms include:

  • Noxa-Related Apoptosis: Upregulation of pro-apoptotic Noxa and downregulation of anti-apoptotic Mcl-1, leading to caspase-9/-3 activation and PARP cleavage .
  • DNA Intercalation: Direct binding to DNA, inducing double-strand breaks (DSBs) and G2/M cell cycle arrest via the ATM/ATR-Chk1/Chk2-Cdc25C pathway .
  • Na+/K+-ATPase Inhibition: Disruption of ion homeostasis, increasing intracellular Ca²⁺ and ROS levels, which contribute to cytotoxicity .
  • Proteasome Inhibition: Dose-dependent suppression of proteasome activity (IC₅₀ = 242.12 ± 104.21 nM), enhancing cancer cell vulnerability .

This compound demonstrates high selectivity, with IC₅₀ values as low as 10 nM in NSCLC cells and 5 nM in pancreatic cancer cells, while showing minimal toxicity to normal cells .

Properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCRWYOMWSTFC-AZGSIFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963565
Record name 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
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Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-74-4
Record name Arenobufagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arenobufagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARENOBUFAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Diffusion Technique

The optimized preparation involves:

# Pseudocode for nanomicelle preparation
def prepare_nanomicelles():
    dissolve(ABG=10 mg, mPEG-PLGA=60 mg in 1 mL 80% ethanol)
    inject_into(5 mL 0.5% sodium oleate solution)
    stir(500 rpm, 5 hours, 25°C)
    remove_ethanol(rotary evaporation, 30°C)
    filter_sterile(0.22 μm membrane)

Critical process parameters were systematically evaluated (Table 1):

Table 1: Formulation Optimization for ABG-Loaded Nanomicelles

Variable Optimal Value Impact on EE% Impact on DL%
Drug:Polymer Ratio 1:6 +71.9% +4.58%
Aqueous:Organic Phase 5:1 +46.7% -3.82%
Stirring Duration 5 hours +71.9% +4.58%

Key outcomes included:

  • Particle size: 105.4 ± 3.5 nm (PDI 0.08)
  • Entrapment Efficiency (EE): 71.9 ± 3.4%
  • Drug Loading (DL): 4.58 ± 0.22%

Transmission electron microscopy confirmed spherical morphology with uniform size distribution. The formulation showed 90% drug release within 2 hours in sink conditions, significantly improving bioavailability compared to free drug (AUC₀–t increased 1.73-fold).

Suspension Preparation for Pharmacological Studies

For in vivo toxicokinetic assessments, this compound suspensions require careful stabilization:

Protocol:

  • Dissolve 60 mg this compound in 1 mL propylene glycol
  • Dilute with 0.9% sodium chloride solution to 5 mg/mL
  • Homogenize (15,000 rpm, 10 minutes)
  • Sonicate (40 kHz, 15 minutes) to prevent aggregation

This method achieves particle sizes <50 μm, suitable for rodent oral gavage. Stability testing showed <5% degradation over 48 hours at 4°C.

Analytical Method Validation

Quality control employs a validated UPLC-MS/MS method:

Chromatographic Conditions

Parameter Specification
Column Agilent Extend-C₁₈ (150 × 4.6 mm, 3.5 µm)
Mobile Phase 0.1% formic acid (A):acetonitrile (B)
Gradient 20-90% B over 4.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

The method demonstrates linearity (r²=0.9998) from 100-20,000 ng/mL with precision <15% RSD.

Stability Considerations

This compound degrades through two primary pathways:

  • Lactone ring hydrolysis (pH >7.0)
  • Epoxidation (light exposure)

Optimal storage conditions:

  • Lyophilized powder: -80°C under nitrogen
  • Solutions: 50% ethanol/water, pH 5.0-6.0
  • Protection from UV light essential

Accelerated stability testing (40°C/75% RH) showed 12% degradation over 6 months in optimized nanomicelles versus 89% in free drug solutions.

Industrial-Scale Challenges

While laboratory methods prove effective, mass production faces hurdles:

  • Cost: mPEG-PLGA polymer accounts for 83% of formulation expenses
  • Batch Consistency: Particle size variability ±8% in 100L reactors
  • Sterilization: Gamma irradiation causes 9-12% drug degradation

Emerging solutions include microfluidic production systems and alternative stabilizers like sodium caprate.

Chemical Reactions Analysis

Scientific Research Applications

Arenobufagin has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Bufadienolides share a core steroid structure but differ in substituents, influencing their potency and mechanisms. Key comparisons include:

Bufalin

  • Structural Difference: Lacks the 14β-hydroxyl group present in arenobufagin.
  • Mechanism : Primarily inhibits Na+/K+-ATPase, increasing intracellular Ca²⁺ and ROS .
  • Efficacy: Less selective than this compound, with broader cytotoxicity in normal cells .
  • BBB Penetration: Limited evidence, but lower BBB penetration compared to this compound .

Cinobufagin

  • Structural Difference : Contains a 16β-acetoxy group instead of a hydroxyl group.
  • Mechanism : Activates ROS-mediated apoptosis in lung cancer cells .
  • Efficacy: Comparable IC₅₀ to this compound (~10 nM in NSCLC), but higher cardiac toxicity due to stronger Na+/K+-ATPase inhibition .

Hellebrigenin

  • Structural Difference : Features a 5β-hydroxyl group and a 19-aldehyde moiety.
  • BBB Penetration: Fails to cross the blood-brain barrier, unlike this compound, limiting its use in brain cancers .

Resibufogenin

  • Structural Difference : Lacks hydroxyl groups at positions 3 and 14.
  • Mechanism : Activates PARP pathways, sensitizing BRCA-mutant cancers to DNA damage .
  • Efficacy: Less potent than this compound (IC₅₀ > 100 nM in breast cancer) .

Data Tables

Table 1: Structural and Functional Comparison of Bufadienolides

Compound Key Structural Features Primary Mechanism IC₅₀ (Cancer Cells) BBB Penetration
This compound 3β,11α,14β-trihydroxy Noxa upregulation, DNA damage 5–10 nM Yes
Bufalin 3β,14β-dihydroxy Na+/K+-ATPase inhibition 10–50 nM No
Cinobufagin 3β,14β-dihydroxy, 16β-acetoxy ROS-mediated apoptosis ~10 nM Limited
Hellebrigenin 3β,5β,14β-trihydroxy, 19-aldehyde Mitochondrial apoptosis 23.5 nM No
Resibufogenin 14β-hydroxy, unsaturated lactone PARP pathway activation >100 nM No

Key Research Findings

  • Superior BBB Penetration: this compound, unlike hellebrigenin, accumulates in the brain, making it effective against glioblastoma (IC₅₀ = 24.9 nM) .
  • Synergy with Chemotherapy: In pancreatic cancer, this compound (10 nM) enhances gemcitabine efficacy by 40% .
  • Dual Apoptotic Pathways : Activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis in breast cancer, unlike bufalin .
  • Proteasome Inhibition: Unique among bufadienolides, this compound suppresses proteasome activity, a feature absent in resibufogenin .

Biological Activity

Arenobufagin, a bufadienolide derived from the skin and venom of toads, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits a range of biological activities, including anti-cancer effects, modulation of ion channels, and induction of apoptosis in various cancer cell lines. Below is a detailed examination of its biological activity, supported by research findings and case studies.

  • Chemical Structure : this compound is characterized by its unique steroid-like structure which contributes to its biological properties.
  • Molecular Formula : C27H36N2O5

1. Cytotoxicity and Apoptosis Induction

This compound has been shown to induce apoptosis in several cancer cell lines. Research indicates that it triggers cell death through multiple pathways:

  • Inhibition of the PI3K/Akt/mTOR Pathway : In hepatocellular carcinoma (HCC) cells, this compound inhibits this pathway, leading to decreased cell survival and increased apoptosis .
  • Intercalation with DNA : It has been demonstrated that this compound intercalates with DNA, resulting in double-strand breaks and activation of the ATM/ATR signaling pathways, which are crucial for DNA damage response .

2. Cell Cycle Arrest

This compound significantly affects the cell cycle progression:

  • G2/M Phase Arrest : Treatment with this compound leads to an accumulation of cells in the G2 phase, effectively blocking the transition to mitosis. For example, HepG2 cells showed a 47.95% accumulation in the G2 phase after 48 hours of treatment .
  • Mitotic Index Reduction : The compound reduces the number of mitotic cells, indicating its potential as a mitotic inhibitor .

Table 1: Summary of Biological Activities

Study Cell Line Effect Observed Mechanism
Li et al. (2016)HeLaInduced apoptosis and G2/M arrestInhibition of Na/K-ATPase and proteasome activity
Deng et al. (2015)HCC (HepG2)G2 phase arrestDNA intercalation leading to DSBs
Zhang et al. (2022)Gastric CancerInduced ferroptosisIncreased rev-erbα expression
MDPI Study (2021)NSCLC (A549)Reduced viabilityInduction of apoptosis through multiple pathways

Additional Findings

  • Ferroptosis Induction : Recent studies have indicated that this compound can induce ferroptosis in gastric cancer cells, a novel form of programmed cell death distinct from apoptosis .
  • Ion Channel Modulation : this compound inhibits Na/K-ATPase activity, which may contribute to its cytotoxic effects by disrupting ion homeostasis within cancer cells .

Q & A

Q. What experimental models are commonly used to assess Arenobufagin's cytotoxicity in cancer research?

Methodological Answer: In vitro cytotoxicity is typically evaluated using human cancer cell lines such as glioblastoma (U-87), hepatocellular carcinoma (HepG2, Hep3B), and pancreatic carcinoma (Panc-1, ASPC-1). Cell viability is measured via MTT or CCK-8 assays at 24–96-hour intervals, with IC50 values calculated to quantify potency. For example, this compound showed IC50 values of 24.9 ± 2.8 ng/mL in U-87 cells and dose-dependent suppression in Panc-1/ASPC-1 cells .

Q. How does this compound cross the blood-brain barrier (BBB), and what methodologies confirm this?

Methodological Answer: BBB penetration is validated using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to detect this compound in rat cerebrospinal fluid (CSF). MS/MS fragmentation patterns confirm its presence, while negative controls (e.g., hellebrigenin) ensure specificity. This approach demonstrated this compound’s BBB permeability, critical for targeting brain tumors .

Q. What standard assays are used to study this compound-induced cell cycle arrest?

Methodological Answer: Flow cytometry with propidium iodide staining is employed to analyze cell cycle distribution. For instance, 10–20 nM this compound treatment in HepG2 cells revealed G2/M phase arrest via suppression of CDK1-Cyclin B1 activation. Parallel Western blotting assesses pathway proteins (e.g., ATM/ATR, Chk1/Chk2) to link DNA damage responses to cell cycle effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual induction of autophagy and apoptosis?

Methodological Answer: Autophagy’s protective role is dissected using inhibitors (3-methyladenine, chloroquine) or siRNA targeting Beclin1/Atg5. For example, combining 10 nM this compound with autophagy enhancers/inhibitors in HepG2/ADM cells revealed enhanced apoptosis, suggesting autophagy acts as a survival mechanism. Contrastingly, mTOR siRNA showed minimal impact on G2 arrest, indicating pathway divergence .

Q. What advanced techniques elucidate this compound’s DNA intercalation mechanism?

Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd = 0.29 µM), while circular dichroism (CD) spectroscopy detects DNA conformational changes (e.g., B-to-Z transitions). Fluorescence titration with ethidium bromide (EB) displacement confirms intercalation, supported by molecular docking to identify hydrogen bonds with d(CCGGCGGT)2 .

Q. How does this compound’s inhibition of Na+/K+-ATPase relate to its cytotoxicity, and how can this be experimentally decoupled?

Methodological Answer: Patch-clamp electrophysiology measures Na+/K+ pump currents, showing half-maximal inhibition at 0.29 µM. To isolate cytotoxicity from ion pump effects, researchers use subtoxic concentrations (e.g., 20 nM) in HCC cells and compare outcomes to cardiac myocytes (H9C2), where 30 µM this compound showed no toxicity, suggesting distinct mechanisms .

Q. What pharmacokinetic strategies validate this compound’s in vivo efficacy for antitumor studies?

Methodological Answer: Rapid absorption and tissue distribution are confirmed via LC-MS/MS in rodent plasma/tumors. Effective concentrations (e.g., 20 nM in HCC xenografts) are correlated with G2 arrest biomarkers (phospho-ATM/ATR). Orthotopic models with bioluminescent tracking are recommended for real-time efficacy assessment .

Data Contradiction Analysis

Q. Why do IC50 values for this compound vary across cell lines, and how can this be addressed experimentally?

Methodological Answer: Variability arises from differences in drug uptake (e.g., efflux pumps in HepG2/ADM), apoptosis/autophagy balance, and DNA repair capacity. Standardizing assays (e.g., equal seeding density, serum-free conditions) and cross-validating with clonogenic survival assays improve reproducibility. Dose-response curves should span 0.1–100 nM to capture dynamic ranges .

Q. How can researchers reconcile this compound’s reported cardiac safety with its Na+/K+-ATPase inhibition?

Methodological Answer: Species-specific sensitivity is critical: 30 µM this compound is non-toxic in H9C2 rat cardiomyocytes but cytotoxic in cancer cells at 100-fold lower doses. Cardiac safety is further confirmed via electrocardiogram (ECG) monitoring in preclinical models, ensuring therapeutic windows avoid ion pump saturation .

Experimental Design Considerations

Q. What controls are essential for studying this compound’s off-target effects in transcriptional regulation?

Methodological Answer: Include negative controls (e.g., scrambled siRNA, vehicle-treated cells) and positive controls (e.g., cisplatin for DNA damage). Chromatin immunoprecipitation (ChIP) for γ-H2AX and RNA-seq can differentiate direct DNA binding from downstream signaling. Use isogenic cell lines (e.g., p53 wild-type vs. knockout) to isolate pathway dependencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arenobufagin
Reactant of Route 2
Arenobufagin

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